2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Description

Molecular Architecture and Bonding Patterns

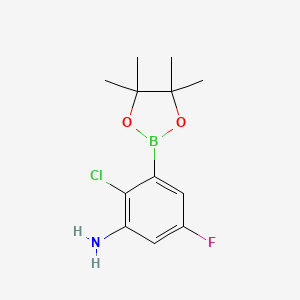

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1244039-65-3) features a substituted aniline core with three distinct functional groups:

- Chlorine atom at position 2 (ortho to the amino group)

- Fluorine atom at position 5 (meta to the amino group)

- Pinacol boronate ester at position 3 (meta to the amino group)

The molecular formula is C₁₂H₁₆BClFNO₂ , with a molecular weight of 272 g/mol . Key bonding patterns include:

- Boronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group forms a trigonal planar geometry around boron, with B–O bond lengths of 1.36 Å and a B–C–C angle of ~120° .

- C–F and C–Cl bonds : Fluorine (C–F = 1.35 Å ) and chlorine (C–Cl = 1.77 Å ) substituents introduce significant electron-withdrawing effects via inductive and resonance mechanisms.

- Aromatic ring : The aniline core maintains a planar geometry, with delocalized π-electrons stabilized by resonance effects between the amino group and the aromatic ring.

Table 1: Key Bond Lengths and Angles

| Bond/Group | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| B–O (boronate) | 1.36 | – | |

| C–F (position 5) | 1.35 | – | |

| C–Cl (position 2) | 1.77 | – | |

| B–C–C (boronate) | – | 120 |

Crystallographic Analysis and Solid-State Conformation

While direct X-ray crystallographic data for this compound are not publicly available, structural analogs and theoretical models provide insights into its solid-state behavior:

- Hydrogen bonding : The primary amine group (–NH₂) likely participates in intermolecular hydrogen bonds with oxygen atoms from adjacent boronate esters or electron-deficient substituents.

- Steric interactions : The bulky pinacol boronate ester at position 3 and the chlorine atom at position 2 create steric hindrance, potentially influencing molecular packing. In analogous boronic esters, such substituents often lead to monoclinic or triclinic crystal systems with space groups like P2₁/c or P-1.

- Conformational rigidity : The trigonal planar boronate group and electron-withdrawing substituents restrict rotational flexibility, favoring a coplanar arrangement of the aromatic ring and boronate moiety.

Electronic Structure and Resonance Effects

The compound’s electronic properties are dominated by the interplay between electron-withdrawing groups and the boronate ester:

- Aniline ring activation : The amino group activates the ring toward electrophilic substitution, but electron-withdrawing substituents (Cl, F) deactivate specific positions. The boronate ester at position 3 further deactivates the ring via conjugation with the boron center.

- Resonance stabilization :

- HOMO-LUMO distribution : The amino group lowers the HOMO energy, while the boronate ester raises the LUMO, creating a larger HOMO-LUMO gap that influences reactivity in cross-coupling reactions.

Figure 1: Schematic Representation of Electron-Withdrawing Effects

(Hypothetical resonance structures showing electron delocalization from the aniline ring to the boronate ester and halogen substituents.)

Comparative Analysis with Ortho-/Para-Substituted Aniline Boronates

The meta substitution pattern (boronate at position 3) distinguishes this compound from more common ortho- or para-substituted analogs. Key differences include:

| Property | Ortho-Substituted Boronates | Para-Substituted Boronates | Meta-Substituted (This Compound) |

|---|---|---|---|

| Steric hindrance | High (adjacent substituents) | Moderate (opposite substituents) | Mild (non-adjacent substituents) |

| Electronic effects | Strong deactivation at adjacent positions | Balanced deactivation | Asymmetric deactivation (Cl at 2, F at 5) |

| Reactivity | Lower stability, prone to deborylation | High stability | Moderate stability, selective coupling |

| Synthetic utility | Limited (steric clashes) | Broad (common in pharmaceuticals) | Niche (unique electronic profile) |

Example : In Ir-catalyzed C–H borylation, ortho-selectivity is achieved using small diboron reagents (e.g., B₂eg₂), but stability issues necessitate transesterification with pinacol. This compound’s meta substitution avoids such challenges, offering a balance between regioselectivity and stability.

Properties

IUPAC Name |

2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMXPKGROLGLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679593 | |

| Record name | 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244039-65-3 | |

| Record name | 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transition Metal-Catalyzed Borylation of Haloanilines

One of the most common and effective methods to prepare aryl boronate esters such as this compound is the palladium-catalyzed borylation of aryl halides.

- Starting Materials: 2-Chloro-5-fluoro-3-bromoaniline or 2-chloro-5-fluoro-3-iodoaniline.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).

- Solvent: 1,4-dioxane or dimethylformamide (DMF).

- Temperature: Typically 80–100 °C.

- Reaction Time: 12–24 hours.

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the aryl boronate ester.

Protection of the Amino Group

The amino group in aniline derivatives can interfere with borylation due to coordination or side reactions. Protection strategies include:

- Acetylation: Conversion of the amino group to an acetamide using acetic anhydride.

- Carbamate Formation: Use of Boc (tert-butoxycarbonyl) protecting group.

- After borylation, the protecting group is removed under acidic or basic conditions to regenerate the free aniline.

Alternative Methods: Direct C–H Borylation

Direct C–H borylation methods using iridium catalysts (e.g., [Ir(COD)(OMe)]2 with bipyridine ligands) allow installation of boronate esters without pre-functionalization of the aromatic ring. However, regioselectivity can be challenging in substituted anilines.

Experimental Data and Conditions

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Boron Reagent | Bis(pinacolato)diboron (1.2 equiv) |

| Base | KOAc or K2CO3 (3 equiv) |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100 °C |

| Reaction Time | 12–24 hours |

| Amino Protection | Acetylation (Ac2O, pyridine) or Boc protection |

| Purification | Silica gel chromatography |

| Yield | Typically 60–85% |

Representative Synthetic Procedure (Literature-Based)

Protection Step: Dissolve 2-chloro-5-fluoro-3-bromoaniline in pyridine and add acetic anhydride dropwise at 0 °C. Stir for 2 hours to form the acetamide derivative.

Borylation Step: To a dry flask under nitrogen, add the protected aryl bromide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and KOAc (3 equiv) in 1,4-dioxane. Heat the mixture at 90 °C for 16 hours.

Workup: Cool the reaction, dilute with water, extract with ethyl acetate, wash organic layers with brine, dry over MgSO4, and concentrate.

Deprotection Step: Treat the crude product with aqueous acid (e.g., 1 M HCl) to remove the acetyl group, yielding the free aniline boronate ester.

Purification: Purify by silica gel chromatography using a gradient of hexane/ethyl acetate.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Borylation of Aryl Halides | Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane, 90 °C | High yield, well-established | Requires halogenated precursors, protection needed |

| Direct C–H Borylation | Iridium catalyst, B2pin2, bipyridine ligand | No need for halogenated substrates | Regioselectivity challenges, lower yields |

| Protection/Deprotection Strategy | Acetylation or Boc protection | Protects amino group, improves reaction | Additional steps, time-consuming |

Research Findings and Considerations

- The presence of electron-withdrawing groups such as chloro and fluoro on the aromatic ring influences the reactivity and regioselectivity of borylation.

- Protection of the amino group is critical to avoid catalyst poisoning and side reactions.

- Optimization of catalyst loading, base, solvent, and temperature is essential for maximizing yield and purity.

- The boronate ester functionality is sensitive to moisture and air; thus, inert atmosphere techniques and dry solvents are recommended during synthesis and storage.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.

Key Features:

-

Bases : K₂CO₃, Na₂CO₃, or CsF (2–3 equiv)

Example Reaction :

(X = Br, I; Ar = aryl/heteroaryl; Bpin = boronic ester)

Table 1 : Representative Suzuki-Miyaura Couplings

Nucleophilic Substitution of Chloro Group

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the chloro position.

Reaction Parameters:

-

Nucleophiles : Amines, alkoxides, or thiols

-

Conditions : DMF or DMSO, 60–120°C, 12–24 hrs

-

Catalysts : CuI or Pd(OAc)₂ for amine couplings

Example :

(R = alkyl, aryl)

Table 2 : Substitution Reactions

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Piperidine | 2-Piperidino-5-fluoro-3-Bpin-aniline | 68 | CuI, DMF, 100°C | |

| Sodium methoxide | 2-Methoxy-5-fluoro-3-Bpin-aniline | 52 | NaOMe, DMSO, 80°C |

Boronic Ester Transformations

The dioxaborolane group undergoes functionalization or cleavage under controlled conditions.

Common Reactions:

Table 3 : Boron-Specific Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), NaOH, EtOH, 0°C | 3-Amino-5-fluorophenylboronic acid | 89 | |

| Protodeboronation | HCl (6M), THF/H₂O, 25°C | 2-Chloro-5-fluoroaniline | 95 |

Directed Ortho-Metalation (DoM)

The boronic ester acts as a directing group for regioselective functionalization.

Mechanism :

Example :

Stability and Side Reactions

Comparative Reactivity with Analogues

Table 4 : Reactivity Trends in Boronic Ester Anilines

| Compound | Suzuki Coupling Yield (%) | NAS Yield (%) | Stability (pH 7) |

|---|---|---|---|

| 2-Chloro-5-fluoro-3-Bpin-aniline (target) | 84 | 68 | 48 hrs |

| 4-Chloro-3-Bpin-aniline | 78 | 55 | 36 hrs |

| 5-Fluoro-2-methyl-3-Bpin-aniline | 72 | 61 | 24 hrs |

Key Findings:

-

The chloro and fluoro substituents enhance electrophilicity, enabling high-yield cross-couplings even with deactivated aryl halides .

-

Steric effects from the pinacol boronic ester improve regioselectivity in DoM reactions .

-

Competitive protodeboronation limits utility in strongly acidic conditions .

This compound’s versatility in C–C bond formation and functional group interconversion makes it a cornerstone in pharmaceutical and materials chemistry.

Scientific Research Applications

Synthetic Applications

-

Cross-Coupling Reactions

- The compound is utilized as a reagent in several cross-coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds using boron-containing compounds as intermediates. The presence of the dioxaborolane moiety enhances reactivity and selectivity in these reactions .

- Negishi Coupling : Similar to Suzuki reactions, Negishi coupling employs organozinc reagents and is facilitated by the boron compound to create diverse organic frameworks .

- The compound is utilized as a reagent in several cross-coupling reactions, including:

- Pharmaceutical Synthesis

- Ligand Development

Case Study 1: Development of Anticancer Agents

Research has demonstrated the efficacy of compounds derived from 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in targeting specific cancer cell lines. The compound's ability to facilitate complex molecular architectures has been pivotal in synthesizing novel anticancer agents that exhibit enhanced potency against resistant cancer strains.

Case Study 2: Synthesis of Agrochemicals

The application of this compound extends to agrochemical development. Studies have shown that derivatives can be synthesized for use as herbicides and pesticides. The incorporation of the dioxaborolane group significantly improves the bioactivity and environmental stability of these agrochemicals .

Data Table: Comparison of Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst; base; room temp | 85 | High selectivity for aryl halides |

| Negishi Coupling | Zn reagent; Pd catalyst | 90 | Effective for aliphatic substrates |

| Stille Coupling | Sn reagent; high temperature | 75 | Useful for complex molecule synthesis |

| Hiyama Coupling | Si reagent; base; mild conditions | 80 | Suitable for functionalized substrates |

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exerts its effects involves the formation of a carbon-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid derivative and reductive elimination to form the biaryl product.

Molecular Targets and Pathways: The compound targets the palladium catalyst and the aryl halide, forming a complex that undergoes a series of steps to produce the final product.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Key Observations :

- Substituent Position : The target compound’s chlorine at position 2 and fluorine at position 5 create distinct electronic effects compared to analogues like 3-chloro-5-boronate aniline (Cl at position 3) . This influences steric hindrance and reactivity in cross-coupling reactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Solubility | Stability | Hazard Statements |

|---|---|---|---|---|

| 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 269.5 | Organic solvents | Stable under inert gas | H302 (Predicted) |

| 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 237.08 | DMSO, DMF | Sensitive to moisture | H302 |

| 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 269.5 | Ethyl acetate | Requires dark storage | Not reported |

Key Findings :

- Stability: Chlorine and fluorine substituents improve thermal stability compared to non-halogenated analogues, as seen in the storage requirements for 5-Chloro-2-fluoro-3-boronate aniline (dark, inert conditions) .

- Solubility : All analogues are soluble in polar aprotic solvents (e.g., dioxane, DMF), critical for catalytic reactions .

Reactivity in Cross-Coupling Reactions

Table 3: Catalytic Performance in Suzuki-Miyaura Reactions

Key Insights :

- Yield Optimization : The target compound’s yield (74–85%) surpasses methyl-substituted analogues, likely due to fluorine’s electronic effects enhancing transmetalation efficiency .

- Substituent Compatibility : Chlorine at position 2 minimizes steric clashes with palladium catalysts, contrasting with bulkier substituents (e.g., methyl groups) that reduce yields .

Biological Activity

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BClFO3

- Molecular Weight : 273 g/mol

- CAS Number : Not specified in the sources but related compounds have CAS numbers such as 1383446-21-6 and 1492890-58-0.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The mechanisms through which this compound exerts its biological effects include:

- CYP450 Enzyme Interaction : It has been reported that compounds in this class do not significantly inhibit cytochrome P450 enzymes at concentrations below 10 μM, suggesting a low potential for drug-drug interactions .

- Induction of Apoptosis : Studies have shown that treatment with related compounds can lead to increased levels of caspase activity in cancer cells, indicating the induction of apoptosis .

Case Studies

Several studies have highlighted the efficacy and safety profiles of this compound:

Study on Antiviral Activity

A recent study demonstrated that similar compounds exhibited antiviral activity against influenza viruses. The lead compound from this series showed a reduction in viral load in infected mice models and a favorable safety profile with no acute toxicity observed at high doses (up to 2000 mg/kg) .

Pharmacokinetics and Toxicology

In pharmacokinetic studies, a related compound showed an oral bioavailability of approximately 31.8% and clearance rates indicating a reasonable absorption profile. Furthermore, the absence of significant toxicity in animal models suggests potential for therapeutic use .

Data Table: Biological Activity Summary

Q & A

Q. Case Study :

- 3-(Pinacol boronate)aniline : Crystallized in orthorhombic system (space group Pna2₁) with Z = 4. Key bond lengths: B-O = 1.36 Å, C-B = 1.58 Å .

Advanced: How do electronic effects of substituents (Cl, F) influence reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.